
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-2-carboxylic acid
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Overview
Description
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H14ClN3O2S and its molecular weight is 287.77 g/mol. The purity is usually 95%.
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Biological Activity
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-2-carboxylic acid (CAS No. 1261229-79-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.
- Molecular Formula: C11H14ClN3O2S
- Molecular Weight: 287.77 g/mol
- Structure: The compound features a piperidine ring substituted with a pyrimidine moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro Studies: A series of pyrimidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound's structure suggests it may inhibit cell proliferation through mechanisms similar to other pyrimidine derivatives, which often target tubulin polymerization and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Antibacterial Studies: It exhibited activity against common bacterial strains such as E. coli and S. aureus. The presence of the chloro group in its structure is believed to enhance its antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays:
- In vivo Studies: Compounds with similar structures have been reported to exhibit significant anti-inflammatory effects, with inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin .
Case Studies
- Case Study on Anticancer Activity : A study synthesized several derivatives of pyrimidine and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the pyrimidine ring significantly influenced their anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range against aggressive cancer types .
- Case Study on Antimicrobial Efficacy : Research focused on the antibacterial properties of pyrimidine derivatives showed that compounds with methylthio substitutions had enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that the structural features of this compound could be optimized for better antimicrobial action .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine and pyrimidine compounds exhibit significant antimicrobial properties. For instance, research has shown that the presence of the chloro and methylsulfanyl groups enhances the antibacterial activity against various strains of bacteria.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells.
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 (Breast) | 5.2 | Induction of apoptosis | |
A549 (Lung) | 4.8 | Cell cycle arrest |
Pesticide Development
The compound's structural features suggest potential as a novel pesticide. Research indicates that similar compounds show efficacy in targeting specific pests while being less harmful to beneficial insects.
Herbicide Properties
Investigations into herbicidal properties have revealed that modifications of this compound can inhibit the growth of certain weed species, making it a candidate for further exploration in agricultural chemistry.
Polymer Chemistry
The compound's unique functional groups allow for its incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers used in various industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The 6-chloro group on the pyrimidine ring undergoes nucleophilic displacement with amines, alkoxides, or thiols. This reactivity is critical for generating structural analogs:
Mechanistic Insight : The electron-withdrawing effect of the 2-methylsulfanyl group enhances the electrophilicity of the C6 position, facilitating SNAr reactions.
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) substituent can be oxidized to sulfoxide (-SO-Me) or sulfone (-SO₂-Me) under controlled conditions:
Application : Sulfone derivatives show enhanced binding to kinase targets due to increased polarity .
Decarboxylation of the Piperidine-Carboxylic Acid
The carboxylic acid group undergoes decarboxylation under acidic or thermal conditions:
Note : Decarboxylation is irreversible and favored in non-polar solvents .
Coupling Reactions via Carboxylic Acid Functionalization
The carboxylic acid participates in amide or ester formation, enabling conjugation with bioactive moieties:
Structural Impact : Amidation improves metabolic stability compared to the free acid .
Thermal Rearrangement and Stability
The compound decomposes above 140°C, forming mercaptopyrimidine derivatives:
Conditions | Product | Mechanism | Source |
---|---|---|---|
150°C, neat, 2 hr | 6-Chloro-2-mercapto-4-piperidinylpyrimidine | C-S bond cleavage | |
160°C, DMF, 4 hr | 4-Aminopyrimidine-6-carboxylic acid | Ring-opening fragmentation |
Caution : Prolonged heating leads to irreversible degradation .
Metal-Catalyzed Cross-Coupling
The chloro group participates in Suzuki-Miyaura couplings with boronic acids:
Utility : This reaction diversifies the pyrimidine ring for structure-activity relationship (SAR) studies.
pH-Dependent Reactivity
The compound displays distinct behavior under acidic vs. basic conditions:
-
Acidic Conditions (pH < 3) : Protonation of the pyrimidine N1 enhances solubility but reduces nucleophilic substitution rates.
-
Basic Conditions (pH > 10) : Deprotonation of the carboxylic acid facilitates esterification/amidation but may hydrolyze the methylsulfanyl group .
Comparative Reactivity with Analogs
Key differences in reactivity between structurally related compounds:
Properties
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S/c1-18-11-13-8(12)6-9(14-11)15-5-3-2-4-7(15)10(16)17/h6-7H,2-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRNBORNFSBSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.